molecular formula C17H19FN2S B13423906 Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- CAS No. 3937-85-7

Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro-

Cat. No.: B13423906
CAS No.: 3937-85-7
M. Wt: 302.4 g/mol
InChI Key: NZBCOAOFWKDSTP-UHFFFAOYSA-N
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Description

Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- (hereafter referred to as 2-Fluoro-promazine) is a fluorinated derivative of the phenothiazine class, characterized by a dimethylaminopropyl side chain at the N10 position and a fluorine substituent at the C2 position of the tricyclic phenothiazine core. The fluorine atom at C2 likely influences electronic properties, metabolic stability, and target binding compared to other substituents, making it a candidate for tailored therapeutic applications.

Properties

CAS No.

3937-85-7

Molecular Formula

C17H19FN2S

Molecular Weight

302.4 g/mol

IUPAC Name

3-(2-fluorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H19FN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3

InChI Key

NZBCOAOFWKDSTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Core Phenothiazine Synthesis and Fluorination

  • The phenothiazine core is synthesized typically via cyclization reactions involving diphenyl sulfides or related intermediates. Ullmann-type cyclizations or Smiles rearrangements are commonly employed to form the phenothiazine ring system.
  • Introduction of the fluorine atom at the 2-position is achieved either by starting from a fluorinated diphenyl sulfide precursor or by selective electrophilic fluorination of the phenothiazine ring after its formation.

Alkylation at the 10-Position with 3-(Dimethylamino)propyl Group

  • The key step is the alkylation of the nitrogen at the 10-position of the phenothiazine ring with a 3-(dimethylamino)propyl moiety.
  • This alkylation is typically carried out by reacting 2-fluorophenothiazine (or its halogenated precursor) with 3-dimethylaminopropyl chloride or its hydrochloride salt.
  • The reaction conditions often involve the use of a base such as potassium hydroxide or sodium hydroxide, sometimes in the presence of phase transfer catalysts (e.g., tert-butylammonium bromide) to enhance alkylation efficiency.
  • Organic solvents such as toluene or dimethylformamide (DMF) are commonly used as the reaction medium.
  • Removal of water from the reaction mixture prior to alkylation is critical to improve yield and purity, typically achieved by azeotropic drying or reflux under reduced pressure.

Alternative Synthetic Routes

  • Reductive amination methods have been reported for selective alkylation of phenothiazine derivatives, where an unsubstituted phenothiazine amine intermediate is reacted with aldehydes or ketones under reductive amination conditions to introduce the alkyl side chain.
  • This method provides selective alkylation and can be advantageous in controlling substitution patterns and minimizing side reactions.
  • The use of chromium-based oxidizing agents in some phenothiazine syntheses is discouraged due to residual chromium contamination, with alternative oxidants preferred for cleaner product profiles.

Summary Table of Preparation Methods

Step Method/Conditions Notes/Advantages References
Phenothiazine core formation Ullmann cyclization or Smiles rearrangement Efficient ring closure, versatile starting materials
Fluorination Starting from fluorinated precursors or electrophilic fluorination Position-specific fluorine incorporation
Alkylation at 10-position Reaction with 3-dimethylaminopropyl chloride in presence of KOH/NaOH and phase transfer catalysts in toluene or DMF High yield, solvent and base choice critical; water removal improves yield
Reductive amination Reaction of phenothiazine amine with aldehyde/ketone under reductive conditions Selective alkylation, avoids harsh conditions

Biological Activity

Phenothiazines are a class of compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The specific compound Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- has garnered attention due to its potential therapeutic applications. This article explores its biological activity based on recent research findings.

Structure-Activity Relationship (SAR)

The structure of phenothiazine derivatives plays a crucial role in their biological activity. The presence of substituents on the phenothiazine ring can significantly alter their pharmacological effects. For instance, modifications such as the addition of a dimethylamino group and a fluorine atom can enhance cytotoxicity against various cancer cell lines.

Table 1: Structure-Activity Relationship of Phenothiazine Derivatives

CompoundSubstituentsIC50 (µM)Biological Activity
10-(3-(dimethylamino)propyl)-2-fluoro-Dimethylamino, FluoroTBDAntitumor
PhenothiazineNone44.85FTase Inhibition
Carbazole-Cyanochalcone4-Dimethylaminophenyl0.12Dual Inhibition

Antitumor Activity

Research indicates that phenothiazine derivatives exhibit significant antitumor activity. In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines, including breast (MCF-7), stomach (MGC-803), and colon cancer cells. The compound's IC50 values suggest a selective cytotoxic effect, indicating reduced side effects compared to standard chemotherapeutics like 5-fluorouracil.

Case Study: Antiproliferative Effects

A study demonstrated the efficacy of phenothiazine derivatives against MCF-7 cells, showing an IC50 value significantly lower than that observed in non-tumorigenic cells (MCF-10A). This selectivity is crucial in minimizing adverse effects during cancer treatment .

The mechanism by which phenothiazine exerts its antitumor effects involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Molecular docking studies have suggested that these compounds bind to the β-tubulin subunit, disrupting microtubule dynamics essential for mitosis.

Table 2: Mechanism of Action and Effects

MechanismEffect
Tubulin InhibitionCell Cycle Arrest (G2/M)
Apoptosis InductionIncreased Cell Death

Antimicrobial Activity

Phenothiazines also demonstrate notable antimicrobial properties. Studies have shown that derivatives exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of electron-withdrawing groups like sulfone enhances their antimicrobial efficacy.

Table 3: Antimicrobial Activity Assessment

CompoundTarget PathogenActivity (Zone of Inhibition)
Sulfone DerivativeStaphylococcus aureusSignificant
Sulfone DerivativeEscherichia coliModerate
Parent PhenothiazineCandida albicansLow

Scientific Research Applications

Therapeutic Applications

1. Antipsychotic Properties
Phenothiazine derivatives are widely recognized for their antipsychotic effects. The compound 10-(3-(dimethylamino)propyl)-2-fluoro- is investigated for its neuroleptic properties, which help manage conditions like schizophrenia and other psychotic disorders. Its mechanism involves blocking dopamine receptors in the brain, thereby reducing symptoms of psychosis and agitation .

2. Neuroprotective Effects
Research indicates that phenothiazine derivatives may offer neuroprotective benefits against neurotoxic injuries. For instance, studies have shown that compounds similar to 10-(3-(dimethylamino)propyl)-2-fluoro- can inhibit neuronal degeneration induced by excitotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases and conditions resulting from ischemia .

3. Antiviral Activity
Recent studies have highlighted the potential of phenothiazines as antiviral agents. Specifically, research demonstrated that certain phenothiazine derivatives could inhibit the entry of SARS-CoV-2 into host cells by blocking specific receptors involved in viral binding. This suggests a promising avenue for developing antiviral therapeutics against COVID-19 and other viral infections .

Pharmacological Insights

The pharmacodynamics of phenothiazine derivatives, including 10-(3-(dimethylamino)propyl)-2-fluoro-, reveal their multifaceted interactions within biological systems. These compounds have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to their antidepressant and anxiolytic effects .

Case Studies

Case Study 1: Neurotoxicity Prevention
A study evaluated the efficacy of phenothiazine derivatives in preventing neuronal damage caused by excitotoxic substances. The results indicated that compounds like 10-(3-(dimethylamino)propyl)-2-fluoro- significantly reduced neuronal cell death in vitro, showcasing their potential as neuroprotective agents .

Case Study 2: Antiviral Efficacy
In a controlled laboratory setting, researchers tested various phenothiazine compounds against SARS-CoV-2 pseudotypes. The derivative 10-(3-(dimethylamino)propyl)-2-fluoro- exhibited a remarkable ability to block viral entry into cells while maintaining low cytotoxicity levels, making it a candidate for further development as an antiviral drug .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Fluorine Position

The fluorine atom at the 2-position undergoes nucleophilic substitution under basic or nucleophilic conditions. This reactivity is attributed to the electron-withdrawing nature of the adjacent sulfur atom in the phenothiazine ring, which activates the aromatic system for substitution.

Reaction Conditions Products Key Observations
Alkaline hydrolysis (NaOH/H₂O)2-Hydroxyphenothiazine derivativeFluorine replaced by hydroxyl group; confirmed via HPLC-MS analysis .
Reaction with amines (NH₃/EtOH)2-Aminophenothiazine derivativeSubstitution occurs at elevated temperatures (80–100°C) .

Oxidation of the Phenothiazine Core

The sulfur atom in the central thiazine ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.

Oxidizing Agent Product Conditions
H₂O₂ (30%)10-(3-(Dimethylamino)propyl)-2-fluoro-phenothiazine-5-oxideMild conditions (25°C, 2 hr) .
KMnO₄ (acidic)Sulfone derivativeRequires prolonged heating (12 hr, reflux) .

Alkylation and Amine Functionalization

The dimethylaminopropyl side chain at the 10-position participates in alkylation and quaternization reactions.

Reaction Type Reagents Outcome
QuaternizationMethyl iodide (CH₃I)Forms a quaternary ammonium salt, enhancing water solubility .
Reductive alkylationFormaldehyde (HCHO)/NaBH₄Introduces methyl groups to the amine side chain .

Electrophilic Substitution

The phenothiazine ring undergoes electrophilic substitution, preferentially at the 3- and 7-positions due to electronic directing effects.

Electrophile Position Product
Nitration (HNO₃/H₂SO₄)3-Nitro derivativeMajor product under cold conditions (0–5°C) .
Bromination (Br₂/FeBr₃)7-Bromo derivativeRequires catalytic Lewis acid .

Photochemical Reactions

The compound displays photolytic degradation under UV light, leading to bond cleavage and radical formation.

Condition Degradation Pathway Mechanism
UV light (254 nm)C–S bond cleavageGenerates thiyl radicals and fluorinated aromatic fragments .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s dimethylaminopropyl group facilitates receptor binding via ionic interactions, particularly with dopamine D₂ receptors. This interaction underpins its neuropharmacological activity .

Key Research Findings

  • Synthetic Routes : The compound is synthesized via Smiles rearrangement, involving cyclization of diphenyl sulfides under basic conditions .

  • Stability : Degrades in acidic media due to protonation of the dimethylamino group, leading to side-chain cleavage .

  • Pharmacological Cross-Reactivity : Structural analogs with chlorine or hydroxyl substituents show varied receptor affinities, highlighting the fluorine atom’s role in modulating activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of phenothiazines is highly dependent on substitutions at the C2 position and the structure of the N10 side chain. Below is a comparative analysis of key analogs:

Compound Name C2 Substituent N10 Side Chain Key Activities and Findings References
Promazine H 3-(dimethylamino)propyl - Antipsychotic activity (moderate) via dopamine receptor antagonism.
- Ineffective against SARS-CoV in mouse models .
Chlorpromazine Cl 3-(dimethylamino)propyl - Enhanced antipsychotic potency compared to promazine.
- Antitumor activity (TCID50 = 62.5 µg/mL against HEp-2 cells) .
Triflupromazine CF3 3-(dimethylamino)propyl - Potent antitumor activity (TCID50 = 4.7 µg/mL) due to electron-withdrawing CF3 group .
- Used in schizophrenia treatment.
2-Fluoro-promazine F 3-(dimethylamino)propyl - Expected improved metabolic stability and binding affinity due to fluorine’s electronegativity.
- Potential antiviral/antitumor applications (theoretical, based on structural analogs).
10-[4-(Phthalimido)butyl]-10H-phenothiazine H 4-(phthalimido)butyl - High antimalarial activity (TCID50 = 7.8 µg/mL) attributed to elongated side chain .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life compared to promazine .
  • Electronic Effects : The electron-withdrawing fluorine atom may enhance interactions with aromatic residues in target proteins, such as dopamine receptors or Plasmodium falciparum enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 10-(3-(dimethylamino)propyl)-2-fluoro-phenothiazine?

  • Methodology : The synthesis typically involves alkylation of the phenothiazine core. For example, phenothiazine can react with 3-chloropropyl dimethylamine in the presence of a base (e.g., NaH) to introduce the dimethylaminopropyl chain. Fluorination at the 2-position may require electrophilic substitution using a fluorinating agent (e.g., Selectfluor®) under controlled conditions. Intermediate purification via column chromatography and characterization by 1^1H/13^{13}C NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How can researchers confirm the structural conformation of this compound?

  • Methodology : X-ray crystallography is the gold standard for determining crystal structure and conformational details, as demonstrated for related phenothiazines (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) . Complementary techniques include IR spectroscopy for functional group analysis and mass spectrometry for molecular weight confirmation. Computational tools like density functional theory (DFT) can predict optimized geometries and electronic properties .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : For antipsychotic or antiviral screening:

  • Dopamine receptor binding assays : Radioligand competition assays using 3^3H-spiperone to assess affinity for D2 receptors .
  • Antiviral activity : Plaque reduction assays in Vero E6 cells infected with coronaviruses (e.g., SARS-CoV-2), measuring EC50_{50} values .
  • Cytotoxicity : MTT assays to determine compound safety profiles (CC50_{50}) in host cells .

Advanced Research Questions

Q. How does the 2-fluoro substitution influence structure-activity relationships (SAR) compared to chloro or trifluoromethyl analogs?

  • Methodology : Comparative SAR studies should evaluate electronic and steric effects:

  • Electronic effects : The fluorine atom’s electronegativity may enhance metabolic stability compared to chloro analogs, as seen in promazine derivatives .
  • Receptor binding : Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with targets like dopamine receptors or viral proteases. For example, 2-fluoro substitution may alter π-π stacking or hydrogen bonding compared to 2-chloro analogs .
  • Experimental validation : Competitive binding assays and antiviral efficacy studies in parallel with chloro/trifluoromethyl analogs .

Q. What strategies address contradictory data on phenothiazines’ antiviral efficacy?

  • Methodology : Promazine showed no efficacy against SARS-CoV in mice but may act via different mechanisms in vitro. To resolve contradictions:

  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify host targets (e.g., endosomal pH modulation) .
  • Model selection : Test the 2-fluoro derivative in human airway organoids or primary cell models for better translational relevance .
  • Dosage optimization : Pharmacokinetic studies (e.g., HPLC-MS) to ensure adequate tissue penetration in vivo .

Q. How can computational methods guide the optimization of this compound for CNS penetration?

  • Methodology :

  • Blood-brain barrier (BBB) prediction : Tools like SwissADME or BOILED-Egg model to estimate passive diffusion based on logP and polar surface area .
  • Active transport : Molecular dynamics simulations to assess interactions with P-glycoprotein (e.g., using CHARMM force fields) .
  • Metabolite profiling : LC-MS/MS to identify major metabolites and potential neurotoxicity risks .

Q. What analytical techniques are critical for resolving batch-to-batch variability in synthesis?

  • Methodology :

  • HPLC-PDA : Purity assessment with photodiode array detection to identify impurities.
  • Thermogravimetric analysis (TGA) : Monitor thermal stability and residual solvents.
  • Chiral chromatography : Ensure enantiomeric purity if asymmetric synthesis is employed .

Methodological Notes

  • Data Interpretation : Correlate structural features (e.g., dimethylaminopropyl chain length) with pharmacological outcomes using multivariate analysis .
  • Safety : Adhere to OECD guidelines for in vivo studies, particularly for neuroleptic phenothiazines with known extrapyramidal side effects .

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